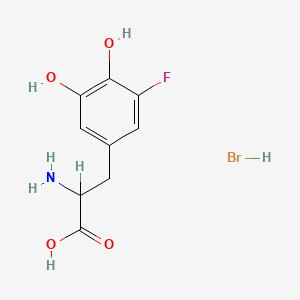

5-Fluorodopa

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

42877-15-6 |

|---|---|

Fórmula molecular |

C9H11BrFNO4 |

Peso molecular |

296.09 g/mol |

Nombre IUPAC |

2-amino-3-(3-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide |

InChI |

InChI=1S/C9H10FNO4.BrH/c10-5-1-4(2-6(11)9(14)15)3-7(12)8(5)13;/h1,3,6,12-13H,2,11H2,(H,14,15);1H |

Clave InChI |

PTEGRBINLSGCNO-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1O)O)F)CC(C(=O)O)N.Br |

SMILES canónico |

C1=C(C=C(C(=C1O)O)F)CC(C(=O)O)N.Br |

Sinónimos |

3,4-dihydroxy-5-fluoro-DL-phenylalanine 3,4-dihydroxy-5-fluorophenylalanine 5-fluoro-DOPA 5-fluorodopa 5-fluorodopa hydrobromide, 18F-labeled 5-fluorodopa hydrobromide, 18F-labeled, (DL)-isomer 5-fluorodopa, 3-(18)F-labeled 5-fluorodopa, 3-(18)F-labeled, (DL)-isomer 5-fluorodopa, 3-(18)F-labeled, (L)-isome |

Origen del producto |

United States |

Radiochemistry and Synthesis of Fluorodopa Radiotracers for Research

General Principles of Fluorine-18 (B77423) Radiolabeling

Fluorine-18 is a positron-emitting radionuclide that is ideal for PET imaging due to its favorable decay characteristics, including a high positron emission rate (97%) and low positron energy. researchgate.netsnmjournals.orgacs.org It can be produced in a cyclotron via two primary nuclear reactions: the ¹⁸O(p,n)¹⁸F reaction on enriched ¹⁸O-water, which yields nucleophilic [¹⁸F]fluoride, and the ²⁰Ne(d,α)¹⁸F reaction, which produces electrophilic [¹⁸F]fluorine gas ([¹⁸F]F₂). d-nb.infonih.govacs.org

Nucleophilic [¹⁸F]fluoride is generally preferred due to its higher production yield and specific activity. acs.orgnih.gov However, its aqueous form is a poor nucleophile and requires activation, typically through azeotropic drying and the use of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in combination with a potassium salt. nih.gov In contrast, electrophilic [¹⁸F]F₂ is highly reactive but its production involves the addition of carrier ¹⁹F₂ gas, resulting in lower specific activity. nih.govutupub.fiacs.orgnih.gov This lower specific activity can be a significant drawback as it may lead to saturation of biological targets and potential pharmacological effects. acs.orgnih.gov

The choice between nucleophilic and electrophilic methods depends on the specific requirements of the synthesis and the nature of the precursor molecule. nih.govresearchgate.net

Synthesis Pathways for 6-[¹⁸F]Fluoro-L-DOPA

The synthesis of 6-[¹⁸F]Fluoro-L-DOPA can be broadly categorized into electrophilic and nucleophilic methods. d-nb.info

Electrophilic fluorination was one of the initial methods used for the synthesis of 6-[¹⁸F]FDOPA. d-nb.info These methods typically involve the reaction of an electron-rich precursor with an electrophilic fluorinating agent. utupub.fi

Fluorodemetallation reactions offer a regioselective way to introduce the ¹⁸F label. helsinki.fi In these reactions, a metal substituent, such as a trialkyltin (stannylation) or mercuryl halide (mercuration), on the aromatic ring is displaced by the electrophilic [¹⁸F]fluorine. helsinki.fi

Fluorodestannylation: This method involves the reaction of a trimethylstannyl precursor with [¹⁸F]F₂. It is a simple and regioselective method for producing [¹⁸F]FDOPA. researchgate.net The use of post-target produced [¹⁸F]F₂ has been shown to be successful in this approach, allowing for the production of sufficient quantities for multiple human PET studies in a single synthesis. researchgate.net

Fluorodemercuration: This was another early method used for the synthesis of 6-[¹⁸F]FDOPA. helsinki.fi

Desilylation: While less common for 6-[¹⁸F]FDOPA synthesis, desilylation reactions represent another potential fluorodemetallation strategy.

These methods, particularly fluorodestannylation, have been adapted for automated routine production. d-nb.info However, a major drawback of electrophilic methods is the low molar activity of the final product due to the use of carrier-added [¹⁸F]F₂. d-nb.info

Direct electrophilic fluorination using gaseous [¹⁸F]F₂ is a fundamental approach. nih.gov However, its high reactivity can lead to a lack of selectivity and the formation of multiple isomers, necessitating complex purification steps. snmjournals.org For instance, the direct fluorination of L-DOPA with [¹⁸F]F₂ can produce a mixture of 2-, 5-, and 6-[¹⁸F]FDOPA. d-nb.info

To improve selectivity, more controlled electrophilic fluorinating agents derived from [¹⁸F]F₂, such as [¹⁸F]acetylhypofluorite ([¹⁸F]AcOF) and [¹⁸F]xenon difluoride ([¹⁸F]XeF₂), have been developed. nih.gov For example, the use of [¹⁸F]acetylhypofluorite with a protected L-DOPA derivative has been shown to yield 6-[¹⁸F]fluoro-L-dopa with high radiochemical purity. snmjournals.org The production of [¹⁸F]F₂ itself has also seen advancements, with methods developed to replace the traditionally used high-voltage discharge with milder excitation sources or by using inert gases like SF₆ instead of reactive F₂ as a carrier. utupub.fi

Despite these improvements, the low specific activity associated with the use of [¹⁸F]F₂ remains a significant challenge for electrophilic methods. d-nb.inforesearchgate.net

Nucleophilic fluorination methods have gained prominence for the synthesis of 6-[¹⁸F]FDOPA due to the potential for producing radiotracers with high molar activity. d-nb.infonih.gov These methods typically involve the reaction of a precursor containing a good leaving group (e.g., nitro or trimethylammonium group) with no-carrier-added [¹⁸F]fluoride. nih.govnih.gov

A significant challenge in nucleophilic synthesis is achieving the desired enantiomeric purity, as only the L-isomer of 6-[¹⁸F]FDOPA is biologically active for PET imaging of the dopaminergic system. d-nb.info Early nucleophilic approaches often resulted in racemic mixtures that required purification by chiral HPLC, leading to a substantial loss of radioactivity. nih.gov

To address the issue of enantioselectivity, methods utilizing enantiomerically pure chiral precursors or chiral auxiliaries have been developed. nih.gov These approaches have successfully produced 6-[¹⁸F]FDOPA with high enantiomeric excess (>96%). nih.gov

One successful strategy involves a multi-step synthesis that starts with the ¹⁸F-fluorination of an aromatic ring, followed by several steps including an asymmetric alkylation using a chiral phase-transfer catalyst. d-nb.infonih.gov For example, the use of a trimethylammonium veratraldehyde triflate precursor for the initial nucleophilic fluorination has been reported. researchgate.net The subsequent alkylation of the resulting [¹⁸F]fluorobenzyl iodide with a chiral imidazolidinone derivative leads to the formation of 6-[¹⁸F]fluoro-L-dopa with high enantiomeric purity. researchgate.net

Another approach involves the direct nucleophilic ¹⁸F-fluorination of a protected chiral amino acid precursor, which simplifies the process and lends itself to automation. snmjournals.org More recently, copper-mediated nucleophilic radiofluorination of boronic ester (BPin) precursors has emerged as a promising method, offering a one-pot, automated synthesis of high molar activity [¹⁸F]FDOPA. nih.govrsc.orgnih.govmdpi.com

These advanced nucleophilic methods have significantly improved the radiochemical yield, enantiomeric purity, and molar activity of 6-[¹⁸F]FDOPA, making it more accessible for clinical and research applications. d-nb.infonih.gov

Nucleophilic Fluorination Methods

No-Carrier-Added [18F]Fluoride Approaches

The synthesis of 5-[18F]Fluorodopa with high molar activity is crucial for sensitive in vivo imaging. No-carrier-added (NCA) approaches, which utilize [18F]fluoride produced without the addition of a stable fluorine carrier, are preferred to achieve this. d-nb.inforesearchgate.netnih.gov The NCA [18F]fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron, a method that has become the standard for routine production. researchgate.netsnmjournals.org This approach offers significant advantages over carrier-added methods, including the potential for much higher activity and specific activity of the final radiotracer. nih.gov

The development of NCA nucleophilic substitution methods has been a focus of research to overcome the limitations of older techniques. d-nb.inforesearchgate.net These methods generally involve a multi-step synthesis that starts with the NCA [18F]fluoride. snmjournals.org Despite the advantages, early nucleophilic syntheses of fluorodopa derivatives were often characterized by low radiochemical yields and long synthesis times. snmjournals.org However, significant progress has been made in optimizing these processes. For instance, a fast, simple, and reliable synthesis of a key intermediate, 2-[18F]fluoro-4,5-dimethoxybenzyl iodide, has been developed on a solid-phase support. nih.gov This, combined with techniques like phase-transfer catalysis for enantioselective carbon-carbon bond formation, has enabled the production of high activities of [18F]FDOPA with high specific activity. nih.gov

Synthesis Pathways for 5-[18F]Fluorodopa

The synthesis of 5-[18F]Fluorodopa has evolved significantly since its inception. Early methods laid the groundwork, but modern research demands more efficient and reliable pathways to produce this important radiotracer.

Isotopic Exchange Reactions

One of the earliest methods for producing a fluorine-18 labeled DOPA derivative was through an isotopic exchange reaction, first reported in 1973 for the synthesis of 5-[18F]F-DOPA. d-nb.infonih.gov This process involved producing [18F]fluoride in a swimming pool reactor through the ⁶Li(n,⁴He)³H and ¹⁶O(³H,n)¹⁸F nuclear reactions. d-nb.infouc.pt The resulting [18F]fluoride was then reacted with a diazonium fluoroborate precursor. d-nb.infonih.gov

The general steps for this isotopic exchange synthesis were as follows:

Production of [18F]fluoride in a mixture of Li₂CO₃ in H₂SO₄ and H₂O. nih.govuc.pt

Double distillation of the [18F]fluoride. d-nb.infonih.gov

Addition of the diazonium fluoroborate precursor to the [18F]fluoride solution. d-nb.infonih.gov

Removal of water and drying of the residue. d-nb.infonih.gov

Redissolving the residue in dioxane, filtering, and heating. d-nb.infonih.gov

Addition of xylene and further heating. d-nb.info

Hydrolysis with HBr to yield 5-[18F]FDOPA. d-nb.info

While this method could produce 5-[18F]F-DOPA with high radiochemical purities of over 95%, it suffered from very low specific activities, ranging from 2.2 to 22 kBq/μmol. nih.gov Furthermore, the enantiomeric purity of the product was not determined, which is a significant limitation for in vivo applications. nih.gov The cumbersome nature of this synthesis route also limited its practical applicability. nih.gov

Later developments in isotopic exchange reactions aimed to improve upon these initial findings. For instance, in 2001, an approach was presented that utilized a carbonyl-activated nucleophilic aromatic substitution of fluorine-19 by fluorine-18. nih.gov This method yielded the product in 8–10% radiochemical yield with an enantiomeric excess of over 85% within 70 minutes. nih.gov Building on this, another study described the use of a ¹⁹F-precursor with tetrabutylammonium[¹⁸F]fluoride to produce [¹⁸F]F-DOPA with higher specific activities. nih.gov

Radiochemical Purity and Enantiomeric Purity Considerations in Radiotracer Synthesis

The purity of radiotracers is paramount for their use in research and potential clinical applications. Both radiochemical and enantiomeric purity must be rigorously controlled and assessed.

Radiochemical purity refers to the proportion of the total radioactivity in the desired chemical form. For 5-[18F]Fluorodopa, this means ensuring that the vast majority of the ¹⁸F isotope is incorporated into the 5-Fluorodopa molecule and not present as free [¹⁸F]fluoride or other radiolabeled byproducts. High-performance liquid chromatography (HPLC) is a standard technique for determining radiochemical purity. researchgate.net Early isotopic exchange methods for 5-[18F]F-DOPA reported radiochemical purities greater than 95%. nih.gov Modern automated synthesis platforms consistently achieve high radiochemical purity, often exceeding 95% and in some cases greater than 99%. researchgate.nete-century.usmdpi.com

Enantiomeric purity is a critical consideration because biological systems, such as amino acid transporters in the blood-brain barrier, are stereospecific. d-nb.info Ideally, only the L-enantiomer (L-5-[18F]Fluorodopa) should be synthesized, as the D-isomer may have different biological activity and could interfere with imaging results. d-nb.infosnmjournals.org Chiral HPLC is employed to separate and quantify the L- and D-isomers, thereby determining the enantiomeric excess (ee). snmjournals.orge-century.us Synthesis methods have been developed that yield high enantiomeric purity, with reported ee values often greater than 96% and sometimes exceeding 99%. snmjournals.orgmdpi.comsnmjournals.org For example, an automated synthesis using a GE TRACERlab MX module reported an enantiomeric excess of over 98%. nih.gov

Table 1: Purity Results from Various 5-[18F]Fluorodopa Synthesis Methods

| Synthesis Method | Radiochemical Purity (%) | Enantiomeric Purity/Excess (%) | Reference(s) |

|---|---|---|---|

| Isotopic Exchange (Early Method) | >95 | Not Determined | nih.gov |

| Isotopic Exchange (Improved) | >95 | >85 (ee) | nih.gov |

| Automated Nucleophilic Synthesis | >99.9 | >99.9 | e-century.usnih.gov |

| Automated Isotopic Exchange | >95 | >98 (ee) | nih.gov |

| Automated Nucleophilic (Raytest Module) | ≥97 | ≥96 (ee) | mdpi.com |

| NCA Nucleophilic (Phase-Transfer) | - | ~97 (ee) | nih.gov |

Automation and GMP Compliance in Radiotracer Production for Research Applications

The transition of a radiotracer from a research setting to routine use necessitates automation and adherence to Good Manufacturing Practices (GMP). d-nb.infonih.gov Automation is crucial for ensuring reproducibility, minimizing radiation exposure to personnel, and enabling the production of sufficient quantities of the radiotracer. d-nb.info GMP compliance ensures that the final product is safe and of high quality for its intended use.

Several automated synthesis modules are commercially available and have been adapted for the production of [18F]Fluorodopa derivatives. nih.govresearchgate.netmdpi.com These systems integrate the various steps of the synthesis, including the trapping of [18F]fluoride, the labeling reaction, purification, and formulation, into a single, computer-controlled process. e-century.usnih.govresearchgate.net For example, the GE TRACERlab and FASTlab 2 modules, as well as the Raytest SynChrom R&D module, have been successfully used for the automated synthesis of [18F]FDOPA. nih.gove-century.usmdpi.com

A key development in automation is the use of disposable cassettes. e-century.usnih.gov These pre-assembled, single-use cassettes contain all the necessary reagents and components for a single synthesis run, which simplifies the production process and helps to ensure GMP compliance by reducing the risk of cross-contamination. e-century.us

The implementation of automated, cassette-based systems has led to reliable and reproducible production of [18F]FDOPA with high yields and purities, meeting the stringent quality control specifications required for research and clinical use. e-century.usnih.gov These systems can produce the radiotracer with radiochemical yields ranging from around 9% to over 30%, with high radiochemical and enantiomeric purities. nih.gove-century.us The entire process, from synthesis to quality control, is designed to be robust and efficient, with synthesis times typically ranging from 60 to 140 minutes. nih.govnih.gove-century.us

Table 2: Comparison of Automated [18F]Fluorodopa Synthesis Platforms

| Platform/Method | Synthesis Time (min) | Radiochemical Yield (non-decay corrected) | Key Features | Reference(s) |

|---|---|---|---|---|

| GE TRACERlab MX (Isotopic Exchange) | 100 | 8-12% | Automated isotopic exchange | d-nb.infonih.gov |

| GE FASTlab 2 (Nucleophilic) | ~140 | 9.3-9.8% | Cassette-based, HPLC-free purification | e-century.usnih.gov |

| Raytest SynChrom R&D (Nucleophilic) | 120 | ~15% | Uses ABX 1336 precursor | mdpi.com |

| iPHASE FlexLab (NCA Nucleophilic) | ~110 | 10-14% (decay-corrected) | Three-step, two-pot production | researchgate.net |

| Cu-mediated Fluorination (Automated) | - | 5 ± 1% | Provides high molar activity | nih.gov |

| NCA Nucleophilic (Phase-Transfer) | 63 | ~24% | High activity and specific activity | nih.govsnmjournals.org |

Table of Mentioned Compounds

Biochemical Mechanisms and Metabolic Fate of Fluorodopa in Research Models

Cellular Uptake Mechanisms of Fluorodopa

The initial step in the biological activity of 5-Fluorodopa is its transport across the cell membrane. This process is not passive but is mediated by specific transport systems that recognize it as an amino acid analogue.

Role of Amino Acid Transport Systems (e.g., Large Neutral Amino Acid Transporters - LAT1)

The primary gateway for this compound into cells is the Large Neutral Amino Acid Transporter system, with LAT1 being a key player. researchgate.netnih.govsolvobiotech.com LAT1 is a sodium-independent transporter responsible for the exchange of large neutral amino acids across the cell membrane. nih.govd-nb.info Its high expression levels in various tissues, including the brain, make it a crucial determinant of this compound uptake. researchgate.netnih.govd-nb.info

Research has demonstrated a strong correlation between LAT1 expression and the accumulation of fluorodopa analogues in cells. nih.govnih.gov Studies using both established cell lines and primary tumor xenografts have shown that the uptake of radiolabeled L-DOPA analogues is significantly reduced when LAT1 is knocked down using shRNA or siRNA. nih.gov Furthermore, competitive inhibition studies with other LAT1 substrates, such as 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), have confirmed the transporter's essential role in the cellular influx of fluorodopa. snmjournals.orgsnmjournals.org This transport mechanism is not limited to cancerous cells; it is a fundamental process in normal cells as well, highlighting the broad importance of LAT1 in amino acid and drug transport. nih.gov

LAT1-Mediated Uptake of Fluorodopa Analogues

| Research Model | Key Finding | Reference |

|---|---|---|

| Glioblastoma (GBM) cell lines and primary xenografts | Positive correlation between LAT1 expression and 3H-L-DOPA uptake. Knockdown of LAT1 significantly reduced uptake. | nih.gov |

| Neuroendocrine tumor cell line (BON) | Uptake of 18F-DOPA was nearly completely blocked by the LAT1 inhibitor BCH. | snmjournals.org |

| Various cancer cell lines (LNCaP, PC3, MCF7, U87) | Uptake of 18F-labeled leucine (B10760876) analogues correlated well with LAT1 expression and was blocked by BCH. | sfu.ca |

Blood-Brain Barrier Permeability Characteristics

For this compound to exert its effects within the central nervous system, it must first cross the highly selective blood-brain barrier (BBB). The permeability of the BBB to this compound is a critical factor governing its bioavailability in the brain. snmmi.orgrichtlijnendatabase.nlfda.gov

Similar to its cellular uptake, the transport of this compound across the BBB is facilitated by the Large Neutral Amino Acid Transporter (LAT1), which is highly expressed on the endothelial cells of the BBB. researchgate.netnih.govsolvobiotech.com This transporter allows this compound to effectively bypass the tight junctions of the BBB and enter the brain parenchyma. nih.gov The efficiency of this transport can be influenced by the presence of other large neutral amino acids in the plasma, which can compete for the same transporter. turkupetcentre.net Studies have shown that intravenous loading with amino acids can significantly reduce the brain uptake of fluorodopa. turkupetcentre.net

The permeability of the BBB is not static and can be modulated by various factors. For instance, some research suggests that levodopa (B1675098) treatment itself may increase the distribution volume of [¹⁸F]fluorodopa in the brain, potentially by acting on receptors that regulate BBB permeability. nih.gov

Intracellular Metabolic Pathways of Fluorodopa

Decarboxylation by Aromatic L-Amino Acid Decarboxylase (AADC) to Fluorodopamine

This conversion is a key determinant of the biological activity and imaging applications of fluorodopa analogues. The accumulation of the resulting fluorodopamine within dopaminergic neurons allows for the visualization and assessment of the integrity of the presynaptic dopaminergic system. nih.govscielo.br The activity of AADC can be a rate-limiting step in this process, especially in therapeutic contexts. wikipedia.orgnih.gov The enzyme's activity is not uniform across all tissues and can be influenced by various factors, including pH and cofactor availability. wikipedia.org

Intracellular Metabolism of this compound

| Metabolic Step | Enzyme | Product | Significance | Reference |

|---|---|---|---|---|

| Decarboxylation | Aromatic L-Amino Acid Decarboxylase (AADC) | 5-Fluorodopamine | Key step for trapping the tracer in dopaminergic neurons. | snmjournals.orgfda.govnih.govnih.govpatsnap.comfda.govdrugbank.com |

| Oxidative Deamination | Monoamine Oxidase (MAO) | 5-Fluoro-3,4-dihydroxyphenylacetic acid (FDOPAC) | Major catabolic pathway for fluorodopamine. | fda.govfda.govnih.govmedscape.com |

Further Metabolism of Fluorodopamine

Catechol-O-Methyltransferase (COMT) Activity

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolism of catecholamines, including dopamine (B1211576). frontiersin.org In the context of fluorodopa research, COMT plays a significant role by methylating the catechol ring of fluorodopa isomers. This process leads to the formation of 3-O-methylated metabolites.

Studies have shown that this compound undergoes rapid O-methylation. taylorandfrancis.com A functional polymorphism in the COMT gene, known as Val¹⁵⁸Met, results in a variation in enzyme activity. The Val allele is associated with higher enzyme activity, leading to a 40% increase in the prefrontal cortex for Val homozygotes, while the Met allele corresponds to lower enzyme activity. oup.comnih.govhbz-nrw.de This genetic variation can influence the rate of fluorodopa metabolism and, consequently, the levels of synaptic dopamine. oup.com

The activity of COMT is a critical consideration in studies utilizing fluorodopa, as its action can impact the bioavailability and interpretation of imaging results. oup.comfrontiersin.org

Formation of Fluorinated Metabolites (e.g., fluoro-DOPAC, fluoro-HVA)

Following its conversion to fluorodopamine, the metabolic journey of this compound continues with the formation of other fluorinated metabolites. The primary metabolites include fluoro-3,4-dihydroxyphenylacetic acid (fluoro-DOPAC) and fluoro-homovanillic acid (fluoro-HVA). fda.gov

The formation of these metabolites involves the action of monoamine oxidase (MAO) and COMT. fda.govsnmjournals.org Specifically, fluorodopamine is metabolized by MAO to produce fluoro-DOPAC. Subsequently, fluoro-DOPAC can be further metabolized by COMT to yield fluoro-HVA. fda.gov In rat brain sections, the storage of 18F-dopamine in vesicles appeared to happen quickly. snmjournals.org

In research using aggregating brain cell cultures, the metabolism of 6-fluoro-D/L-DOPA resulted in the formation of 6-fluorodopamine (B1211029) and 6-fluoro-3,4-dihydroxyphenylacetic acid. nih.gov However, fluorohomovanillic acid was not detected intracellularly in these cultures. nih.gov

Vesicular Storage and Release of Fluorodopamine

Once synthesized, fluorodopamine is transported into and stored within presynaptic vesicles by the vesicular monoamine transporter (VMAT). patsnap.comthoracickey.com This process is analogous to the storage of endogenous dopamine. patsnap.com The accumulation of fluorodopamine within these vesicles is a crucial step for its subsequent release into the synaptic cleft upon neuronal stimulation. patsnap.comsnmmi.org

The release of fluorodopamine from synaptic vesicles mimics the natural process of neurotransmission. patsnap.comacs.org Upon arrival of an action potential, the vesicles fuse with the presynaptic membrane and release their contents into the synapse. thoracickey.comacs.org This released fluorodopamine can then interact with postsynaptic dopamine receptors. patsnap.com The entire cycle, from uptake and storage to release, allows researchers to study the dynamics of the dopaminergic system. acs.org

Distinct Metabolic Profiles of Fluorodopa Isomers

The metabolic pathways of fluorodopa are significantly influenced by the position of the fluorine atom on the aromatic ring and the stereochemistry of the molecule.

Accelerated O-methylation of this compound versus 6-Fluorodopa

Research has demonstrated a notable difference in the rate of O-methylation between this compound and 6-Fluorodopa. This compound undergoes rapid and extensive O-methylation, almost exclusively forming 3-O-methyl-5-fluoro-D/L-DOPA. taylorandfrancis.comnih.gov In contrast, 6-Fluorodopa is a poorer substrate for COMT, and its O-methylation occurs at a much slower rate. snmjournals.org

This difference in methylation has been attributed to the position of the fluorine atom. The fluorine at the 5-position does not significantly hinder the action of COMT, whereas the fluorine at the 6-position appears to inhibit the enzyme's activity. snmjournals.org

Table 1: Comparative O-methylation of Fluorodopa Isomers

| Isomer | Relative Rate of O-methylation by COMT | Primary Methylated Metabolite |

|---|---|---|

| This compound | High | 3-O-methyl-5-fluoro-DOPA nih.gov |

| 6-Fluorodopa | Low snmjournals.org | 3-O-methyl-6-fluoro-DOPA nih.govsnmjournals.org |

Enantiomeric Differences in Metabolism (L- vs. D-enantiomers)

The metabolism of fluorodopa is also stereoselective, with significant differences observed between the L- and D-enantiomers. The uptake of fluorodopa into brain cells is strongly preferential for the L-enantiomer. nih.gov

Decarboxylation by aromatic L-amino acid decarboxylase (AADC) is highly active for L-enantiomers, leading to the formation of fluorodopamine and its subsequent metabolites. nih.gov In contrast, the decarboxylation of D-enantiomers is much lower, and in the case of 5-fluoro-D-DOPA, it is not decarboxylated at all in some research models. nih.gov

However, O-methylation by COMT shows a different pattern. Levels of 3-O-methyl-5F-DOPA have been found to be higher after incubation with 5F-D-DOPA compared to 5F-L-DOPA, indicating that the D-enantiomer is a better substrate for COMT in this specific context. nih.gov These enantiomeric differences highlight the stereospecificity of the enzymes involved in fluorodopa metabolism. nih.govplos.org

Table 2: Enantiomeric Selectivity in Fluorodopa Metabolism

| Metabolic Process | L-Enantiomer Preference | D-Enantiomer Preference | Key Findings |

|---|---|---|---|

| Cellular Uptake | High nih.gov | Low nih.gov | Brain cells preferentially take up L-fluorodopa. nih.gov |

| Decarboxylation (AADC) | High nih.gov | Very Low / None nih.gov | L-fluorodopa is actively converted to fluorodopamine. nih.gov |

| O-methylation (COMT) | Lower | Higher (for 5-FDOPA) nih.gov | 5-fluoro-D-DOPA is more extensively O-methylated than 5-fluoro-L-DOPA. nih.gov |

Influence of Enzyme Inhibitors on Fluorodopa Metabolism in Research Contexts

The metabolism of fluorodopa can be modulated by various enzyme inhibitors, a strategy often employed in research to elucidate specific metabolic pathways or to enhance the signal from radiolabeled fluorodopa in imaging studies.

Inhibitors of AADC, such as carbidopa (B1219) and benserazide, are used to prevent the peripheral decarboxylation of fluorodopa. fda.govmedscape.comnih.gov This increases the bioavailability of fluorodopa to the brain and other target tissues. fda.govmedscape.com By blocking this initial metabolic step outside the central nervous system, a greater amount of the tracer can reach its intended site of action. medscape.com

COMT inhibitors, like nitecapone (B1678951) and tolcapone, block the O-methylation of fluorodopa. taylorandfrancis.comnih.govneurology.org This reduces the formation of 3-O-methylated metabolites, which can interfere with imaging signals. frontiersin.orgneurology.org Inhibition of COMT can lead to increased accumulation of fluorodopa in target tissues and may improve the quality of PET images. neurology.org Studies have shown that the use of a COMT inhibitor significantly reduces the conversion of [¹⁸F]6-fluorodopa to its 3-O-methylated form. neurology.org

Monoamine oxidase (MAO) inhibitors can also influence the metabolic cascade by preventing the breakdown of fluorodopamine. fda.govnih.gov In microdialysis studies, MAO inhibitors were shown to increase the production of [¹¹C]3-methoxytyramine, a downstream metabolite. nih.gov

The combined use of these inhibitors can have synergistic effects. For instance, in the presence of an AADC inhibitor, COMT becomes a major pathway for fluorodopa metabolism, increasing the levels of 3-O-methylated products. nih.gov The strategic use of these inhibitors is a powerful tool in research to dissect the complexities of fluorodopa's metabolic fate. nih.govlibretexts.orgchemisgroup.us

Table 3: Common Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 5-FDOPA |

| 6-Fluorodopa | 6-FDOPA |

| Fluoro-3,4-dihydroxyphenylacetic acid | fluoro-DOPAC |

| Fluoro-homovanillic acid | fluoro-HVA |

| Catechol-O-methyltransferase | COMT |

| Aromatic L-amino acid decarboxylase | AADC |

| Monoamine oxidase | MAO |

| Vesicular monoamine transporter | VMAT |

| Nitecapone | |

| Tolcapone | |

| Carbidopa | |

| Benserazide | |

| 3-O-methyl-5-fluoro-DOPA | |

| 3-O-methyl-6-fluoro-DOPA | |

| Dopamine | DA |

| [¹⁸F]6-fluorodopa |

AADC Inhibitors (e.g., Carbidopa, Benserazide) to Enhance Central Bioavailability

The central bioavailability of this compound (5-FDOPA), an analog of L-DOPA, is significantly limited by its extensive metabolism in peripheral tissues. A primary metabolic pathway is the decarboxylation of 5-FDOPA to 5-fluorodopamine by the enzyme Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC). fda.govwikipedia.org This conversion occurs rapidly in extracerebral tissues, such as the gut wall, liver, and kidneys. fda.govdiva-portal.org The resulting 5-fluorodopamine, much like dopamine, cannot cross the blood-brain barrier. fda.govdrugbank.com Consequently, only a small fraction of an administered dose of 5-FDOPA reaches the central nervous system (CNS) to serve as a tracer for dopamine synthesis and storage. fda.gov

To overcome this limitation, AADC inhibitors such as Carbidopa and Benserazide are co-administered with 5-FDOPA. medscape.comfda.gov These inhibitors are specifically designed to not cross the blood-brain barrier. fda.govdrugbank.comfda.gov Their mechanism of action is confined to inhibiting AADC in the periphery. wikipedia.orgmedscape.com By blocking the peripheral decarboxylation of 5-FDOPA, Carbidopa and Benserazide prevent its premature conversion to 5-fluorodopamine. drugbank.comfda.gov This action significantly increases the proportion of unmetabolized 5-FDOPA in systemic circulation that is available for transport across the blood-brain barrier into the brain. fda.govsnmmi.org

| Inhibitor | Target Enzyme | Primary Biochemical Effect on this compound/Levodopa | Impact on Central Bioavailability |

|---|---|---|---|

| Carbidopa | Aromatic L-amino acid decarboxylase (AADC) | Inhibits peripheral decarboxylation to 5-fluorodopamine/dopamine. drugbank.comfda.gov Increases plasma half-life of levodopa to ~1.5 hours. fda.govfda.gov | Significantly increases the fraction of administered dose reaching the CNS. fda.govfda.gov |

| Benserazide | Aromatic L-amino acid decarboxylase (AADC) | Inhibits peripheral decarboxylation to 5-fluorodopamine/dopamine. drugbank.comdrugbank.com Prolongs the efficacy of levodopa. nih.gov | Increases the bioavailability of this compound to the brain. fda.govdrugbank.com |

COMT and MAO Inhibitors to Decrease Peripheral Degradation and Alter Intracellular Breakdown

Following the inhibition of AADC, the metabolic fate of 5-FDOPA is shifted towards other enzymatic pathways. The two most significant are O-methylation by Catechol-O-methyltransferase (COMT) and oxidative deamination by monoamine oxidase (MAO). nih.govresearchgate.netresearchgate.net

COMT Inhibition: With AADC activity blocked peripherally, a substantial portion of circulating 5-FDOPA is metabolized by COMT, primarily in the liver and intestines. researchgate.netdavisphinneyfoundation.org This reaction converts 5-FDOPA into its O-methylated metabolite, 3-O-methyl-5-fluorodopa (3-OMFD). snmmi.orgtaylorandfrancis.com 3-OMFD is pharmacologically inactive and, more importantly, it competes with 5-FDOPA for the same active transport carrier system across the blood-brain barrier. nih.govtaylorandfrancis.com The accumulation of this metabolite can therefore hinder the uptake of 5-FDOPA into the brain.

COMT inhibitors, such as Entacapone, Tolcapone, and Nitecapone, are used to block this peripheral metabolic pathway. diva-portal.orgtaylorandfrancis.comau.dk By inhibiting COMT, these agents reduce the formation of 3-OMFD, thereby increasing the systemic availability and plasma half-life of 5-FDOPA. taylorandfrancis.comoruen.com This leads to a more sustained supply of the tracer to the brain. taylorandfrancis.com Research studies using PET have demonstrated that COMT inhibition significantly enhances the accumulation of [¹⁸F]-FDOPA in the striatum. For example, a study with Nitecapone showed a 20% increase in striatal [¹⁸F]-FDOPA accumulation and a 39% increase in the ratio of radioactivity in the striatum relative to plasma. neurology.org This reduction in peripheral metabolism improves the quality of PET imaging and provides a more accurate measure of dopamine synthesis capacity. au.dkneurology.org

MAO Inhibition: Once 5-FDOPA crosses the blood-brain barrier and is taken up by dopaminergic neurons, it is converted by the intracellular AADC enzyme to 5-fluorodopamine. snmmi.orgdrugbank.com This newly synthesized 5-fluorodopamine is then either stored in synaptic vesicles or metabolized by enzymes within the neuron, primarily monoamine oxidase (MAO). drugbank.comnih.gov MAO exists in two isoforms, MAO-A and MAO-B, both of which are involved in the breakdown of dopamine and its fluorinated analogs. nih.govmedscape.com The metabolism of 5-fluorodopamine by MAO leads to the formation of inactive catabolites such as [¹⁸F]6-fluoro-3,4-dihydroxyphenylacetic acid (FDOPAC). drugbank.com

MAO inhibitors, such as Selegiline (an MAO-B inhibitor) and Clorgyline (an MAO-A inhibitor), act by preventing the intracellular degradation of 5-fluorodopamine. nih.govmhmedical.com By blocking MAO, these inhibitors increase the concentration and prolong the retention of 5-fluorodopamine within the presynaptic terminal. nih.gov Studies in research models treated with L-DOPA have shown that pretreatment with MAO inhibitors significantly increases striatal dopamine levels while decreasing the levels of its metabolites, DOPAC and homovanillic acid (HVA). nih.gov This mechanism is crucial for understanding the complete metabolic cascade of 5-FDOPA within the CNS and for interpreting the tracer's retention as a marker of dopamine storage capacity.

| Inhibitor Class | Example Compound(s) | Target Enzyme | Primary Biochemical Effect |

|---|---|---|---|

| COMT Inhibitors | Entacapone, Tolcapone, Nitecapone, Opicapone | Catechol-O-methyltransferase (COMT) | Decreases peripheral O-methylation of 5-FDOPA to 3-O-methyl-5-fluorodopa, increasing 5-FDOPA's plasma half-life and brain availability. taylorandfrancis.comoruen.comneurology.org |

| MAO Inhibitors | Selegiline, Deprenyl (MAO-B selective) | Monoamine Oxidase B (MAO-B) | Decreases intracellular breakdown of 5-fluorodopamine in the CNS, increasing its concentration within dopaminergic neurons. nih.govmhmedical.com |

| Clorgyline (MAO-A selective) | Monoamine Oxidase A (MAO-A) |

Neuroscience Research Applications of Fluorodopa in Preclinical Models and Theoretical Frameworks

Assessment of Presynaptic Dopaminergic System Function

5-Fluorodopa, particularly in its radiolabeled form ([¹⁸F]F-DOPA), is a cornerstone for evaluating the integrity and function of the presynaptic dopaminergic system. fda.govnucmed-guide.app Its mechanism of action involves crossing the blood-brain barrier, where it is taken up by dopaminergic neurons and metabolized by the enzyme aromatic L-amino acid decarboxylase (AADC) into [¹⁸F]fluorodopamine. snmmi.orgnucmed-guide.app This radiolabeled dopamine (B1211576) analog is then stored in presynaptic vesicles. snmmi.org The accumulation of [¹⁸F]F-DOPA-derived radioactivity in the striatum, a brain region densely populated with dopaminergic terminals, provides a direct measure of the functional capacity of these neurons. fda.gove-jmd.org

Dopamine Synthesis Capacity and Turnover Rate Investigations

Investigations into dopamine turnover have also been advanced by the use of [¹⁸F]F-DOPA. By analyzing the kinetics of [¹⁸F]F-DOPA and its metabolites over an extended period, researchers can estimate the effective dopamine turnover. capes.gov.brnih.gov For instance, a study reanalyzing [¹⁸F]F-DOPA PET data from schizophrenic patients found a nearly twofold increase in the fractional rate constant for the catabolism and elimination of [¹⁸F]fluorodopamine in the striatum, indicating elevated dopamine turnover. nih.gov This suggests that in certain conditions, there is not only an alteration in dopamine synthesis but also in its subsequent breakdown and clearance.

Integrity of Nigrostriatal Dopaminergic Neurons in Research Models

The nigrostriatal pathway, connecting the substantia nigra pars compacta to the striatum, is crucial for motor control and is severely affected in Parkinson's disease. nih.gov [¹⁸F]F-DOPA PET imaging is a reliable marker for assessing the integrity of this pathway in preclinical models. researchgate.net A reduction in [¹⁸F]F-DOPA uptake in the striatum is correlated with the loss of dopaminergic neurons in the substantia nigra. researchgate.netsnmjournals.org

In animal models, this technique has been used to quantify the extent of dopaminergic denervation. For example, in rats with unilateral lesions of the nigrostriatal pathway, [¹⁸F]F-DOPA PET can visualize the resulting dopaminergic deficit. pnas.org Studies have demonstrated a correlation between striatal [¹⁸F]F-DOPA uptake and postmortem measures of striatal dopamine content and the number of dopaminergic neurons in the substantia nigra. researchgate.net This validation underscores the utility of [¹⁸F]F-DOPA as a biomarker for the health of the nigrostriatal system.

Research in Animal Models of Neurological Disorders

Preclinical animal models are indispensable for understanding the pathophysiology of neurological disorders and for testing potential therapeutic interventions. This compound has been extensively used in these models to assess the state of the dopaminergic system. nih.govnih.gov

Rodent Models (e.g., 6-OHDA lesioned rats, α-synuclein mutation models)

The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used model of Parkinson's disease. cdmx.gob.mxaging-us.com In these animals, unilateral injection of 6-OHDA into the brain induces a progressive loss of dopaminergic neurons. cdmx.gob.mx [¹⁸F]F-DOPA PET imaging in this model clearly demonstrates reduced tracer uptake in the lesioned striatum, providing a quantitative measure of the lesion's severity. cdmx.gob.mxnih.gov This allows for the longitudinal monitoring of disease progression and the effects of potential neuroprotective or restorative therapies. aging-us.com

More recently, genetic models, such as those with mutations in the α-synuclein gene (SNCA), are being employed to better recapitulate the underlying pathology of Parkinson's disease. researchgate.netnih.govfrontiersin.org In a rat model with a G51D α-synuclein mutation, [¹⁸F]F-DOPA PET imaging was used to characterize dopaminergic function over time. researchgate.netnih.gov While no significant changes in the influx rate constant (Kᵢ) were observed, a significant reduction in the effective distribution volume ratio (EDVR) was found in older homozygous mutant rats, indicating an increase in dopamine turnover as a potential compensatory mechanism. researchgate.netnih.gov

| Rodent Model | Key Findings with this compound | Reference |

|---|---|---|

| 6-OHDA Lesioned Rats | Reduced [¹⁸F]F-DOPA uptake in the lesioned striatum, correlating with the severity of dopaminergic denervation. | cdmx.gob.mxnih.gov |

| α-synuclein (G51D) Mutation Rats | Increased dopamine turnover (reduced EDVR) in aged homozygous rats, suggesting a compensatory mechanism. | researchgate.netnih.gov |

Non-human Primate Studies

Non-human primate models, particularly those induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), are highly valued for their closer resemblance to human Parkinson's disease. oup.comoup.com In MPTP-treated monkeys, [¹⁸F]F-DOPA PET has demonstrated a significant decrease in striatal tracer uptake, which correlates with motor symptoms and postmortem measures of dopamine levels and dopaminergic neuron markers. frontiersin.orgoup.com These models have been crucial for evaluating the efficacy of various therapeutic strategies, including cell replacement therapies and gene therapies. oup.com For example, studies have used [¹⁸F]F-DOPA PET to show increased uptake in grafted areas, suggesting the survival and function of transplanted cells. nih.gov

| Primate Model | Key Findings with this compound | Reference |

|---|---|---|

| MPTP-Treated Monkeys | Decreased striatal [¹⁸F]F-DOPA uptake correlating with motor deficits and dopaminergic cell loss. Used to assess the efficacy of therapeutic interventions. | frontiersin.orgoup.com |

Investigation of Neurobiochemical Mechanisms

Beyond its use in disease models, this compound has contributed to the understanding of fundamental neurobiochemical mechanisms. For instance, research has explored the relationship between dopamine synthesis capacity, as measured by [¹⁸F]F-DOPA uptake, and various cognitive and behavioral traits. While some studies have suggested links between dopaminergic function and personality traits like anxiety, others have found no correlation between striatal dopamine synthesis capacity and working memory or impulsivity in healthy individuals. psychiatryonline.orgelifesciences.org

Furthermore, studies utilizing this compound have helped to elucidate compensatory mechanisms within the dopaminergic system. In the early stages of dopaminergic neuron loss, an upregulation of dopamine turnover in the remaining neurons has been observed. capes.gov.brfrontiersin.org This compensatory increase in synthesis and release of dopamine from surviving terminals can mask the initial neuronal loss, and [¹⁸F]F-DOPA PET has been instrumental in revealing these early adaptive changes. capes.gov.br

Dopamine System Dysregulation in Schizophrenia Research (e.g., elevated turnover, altered storage)

The dopamine hypothesis of schizophrenia posits that dysregulation of dopaminergic pathways is a core feature of the illness. cambridge.org Research utilizing this compound PET has provided significant in vivo evidence supporting this theory, particularly highlighting abnormalities in presynaptic dopamine function.

Studies have consistently demonstrated elevated presynaptic dopamine synthesis capacity in the striatum of individuals with schizophrenia. cambridge.orgnih.gov This is often accompanied by an increased turnover rate of dopamine, suggesting a hyperactive dopaminergic system. nih.gov One study reanalyzing 2-hour-long [18F]fluorodopa PET recordings from unmedicated patients with schizophrenia and healthy controls found that the fractional rate constant for the catabolism and elimination of [18F]fluorodopamine was nearly twofold higher in the striatum, midbrain, and amygdala of patients. nih.gov This indicates a significantly faster turnover of dopamine. nih.gov

In addition to elevated turnover, research points to altered dopamine storage capacity in schizophrenia. Despite the increased synthesis, the steady-state storage of this compound and its metabolites is often found to be reduced in areas like the caudate nucleus and amygdala. nih.gov This suggests an impairment in the ability of synaptic vesicles to properly store dopamine, which could contribute to the dysregulated signaling observed in the disorder. nih.gov A significant negative correlation has been observed between the severity of positive symptoms (e.g., hallucinations, delusions) and the steady-state storage capacity of [18F]fluorodopamine in the amygdala, further linking this storage deficit to the clinical presentation of schizophrenia. nih.govresearchgate.net

Interactive Data Table: this compound PET Findings in Schizophrenia Research

| Finding | Brain Region(s) | Observation in Schizophrenia Patients | Reference |

|---|---|---|---|

| Dopamine Synthesis Capacity | Striatum | Modestly increased capacity for dopamine synthesis. nih.gov | nih.gov |

| Dopamine Turnover | Striatum, Midbrain, Amygdala | Nearly twofold elevated fractional rate constant for catabolism and elimination of [18F]fluorodopamine. nih.gov | nih.gov |

| Dopamine Storage | Caudate Nucleus, Amygdala | Reduced steady-state storage of [18F]fluorodopamine and its metabolites by about one-third. nih.gov | nih.gov |

| Correlation with Symptoms | Amygdala | Inverse correlation between positive PANSS scores and steady-state storage capacity. nih.gov | nih.gov |

Dopaminergic Correlates of Personality Traits in Research Paradigms

Research has also employed this compound to investigate the neurobiological underpinnings of personality traits, both in healthy individuals and in the context of neurological disorders. The theoretical basis for this research lies in the well-established role of dopamine in motivation, reward, and behavioral control, which are fundamental to various personality dimensions.

In healthy subjects, studies have revealed associations between this compound uptake and personality traits related to anxiety and aggression. One study found a consistent association between lower [18F]fluorodopa uptake in the caudate nucleus and higher scores on anxiety-related scales, such as somatic anxiety and muscular tension. This suggests that lower presynaptic dopamine synthesis capacity may be linked to a greater propensity for anxiety. uio.no

Conversely, research in the context of Parkinson's disease, a condition characterized by dopamine deficiency, has explored the relationship between dopaminergic function and personality traits like novelty seeking and harm avoidance. Some studies have shown a correlation between novelty-seeking scores and [18F]dopa uptake in the caudate nucleus of Parkinson's disease patients. annualreviews.org Another study in unmedicated Parkinson's disease patients found that higher harm avoidance scores were positively correlated with [18F]dopa uptake in the caudate nucleus, suggesting a complex interplay between dopamine levels and personality in the context of neurodegeneration. annualreviews.org

These research paradigms suggest that individual differences in the functional integrity of the presynaptic dopaminergic system, as measured by this compound PET, contribute to the variability in human personality. The findings indicate a differential involvement of various components of the dopaminergic system in both normal and pathological personality traits.

Interactive Data Table: Dopaminergic Correlates of Personality Traits using this compound PET

| Personality Trait | Population | Brain Region | Correlation with this compound Uptake | Reference |

|---|---|---|---|---|

| Anxiety-Related Traits | Healthy Subjects | Caudate Nucleus | Negative | uio.no |

| Novelty Seeking | Parkinson's Disease Patients | Caudate Nucleus | Positive | annualreviews.org |

| Harm Avoidance | Parkinson's Disease Patients | Caudate Nucleus | Positive | annualreviews.org |

Neuropharmacological Mechanisms and Interactions with Dopaminergic Agents in Preclinical Models

Preclinical models are essential for elucidating the neuropharmacological mechanisms of this compound and its interactions with various dopaminergic agents. In these models, this compound acts as a tracer to observe the effects of drugs that modulate the dopamine system. nih.gov

The fundamental mechanism of this compound involves its transport into dopaminergic nerve terminals, where it is converted by aromatic L-amino acid decarboxylase (AADC) into 5-fluorodopamine. rxlist.comsnmjournals.org This fluorinated dopamine is then stored in presynaptic vesicles. rxlist.comsnmjournals.org The accumulation of 5-fluorodopamine, detected by PET, reflects the integrity of these presynaptic processes. rxlist.com

Interactions with dopaminergic agents can be categorized based on the agent's mechanism of action:

Dopamine Antagonists: In preclinical studies, acute treatment with a dopamine antagonist like haloperidol (B65202) has been shown to enhance the activity of DOPA-decarboxylase. nih.gov This leads to an increased net blood-brain clearance of this compound, particularly in the putamen and mesencephalon. nih.gov This suggests that blocking dopamine receptors can trigger a compensatory increase in dopamine synthesis. nih.gov

Dopamine Agonists: Dopamine agonists, which stimulate dopamine receptors, are expected to have the opposite effect. nih.gov By activating autoreceptors on presynaptic neurons, they can reduce dopamine synthesis and release, which would be reflected as a decrease in this compound uptake and turnover.

Dopamine Releasing Agents: Agents like amphetamine, which promote the release of dopamine from synaptic vesicles, can influence this compound kinetics. nih.gov In the context of a this compound PET scan, the administration of a releasing agent would lead to a more rapid washout of the accumulated 5-fluorodopamine, providing a measure of dopamine release capacity. snmjournals.org

Dopamine Reuptake Inhibitors: Drugs that block the dopamine transporter (DAT), such as methylphenidate, can also affect this compound measurements. By increasing the synaptic concentration of dopamine, they can indirectly influence dopamine synthesis and turnover through feedback mechanisms. One study showed that methylphenidate substantially decreased the washout rate of [18F]fluorodopamine, indicating a reduction in dopamine turnover. jneurosci.org

These preclinical interaction studies are crucial for interpreting this compound PET scans in clinical populations, as many patients may be taking medications that affect the dopamine system. They also provide a framework for using this compound as a tool to test the in vivo effects of novel therapeutic agents targeting dopaminergic pathways.

Interactive Data Table: Interactions of this compound with Dopaminergic Agents in Preclinical Models

| Dopaminergic Agent Class | Example Agent(s) | Observed Effect on this compound Kinetics | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Dopamine Antagonist | Haloperidol | Increased net blood-brain clearance of this compound. nih.gov | Enhanced DOPA-decarboxylase activity as a compensatory response to receptor blockade. nih.gov | nih.gov |

| Dopamine Releasing Agent | Amphetamine | Increased washout of 5-fluorodopamine. snmjournals.orgnih.gov | Displacement of stored 5-fluorodopamine from vesicles. snmjournals.orgnih.gov | snmjournals.orgnih.gov |

| Dopamine Reuptake Inhibitor | Methylphenidate | Decreased washout rate of [18F]fluorodopamine. jneurosci.org | Reduced dopamine turnover due to feedback from increased synaptic dopamine. jneurosci.org | jneurosci.org |

Oncology Research Applications of Fluorodopa in Preclinical Models and Tumor Biology

Imaging of Neuroendocrine Tumors (NETs) in Research

18F-DOPA has proven to be a valuable asset in the preclinical investigation of neuroendocrine tumors (NETs). richtlijnendatabase.nlresearchgate.net These tumors are characterized by their ability to produce and secrete hormones, a process that relies on the uptake of precursor molecules like 5-Fluorodopa. richtlijnendatabase.nlsnmjournals.org

Mechanism of Uptake in Neuroendocrine Cells

The primary mechanism behind the accumulation of this compound in neuroendocrine cells is linked to the amine precursor uptake and decarboxylation (APUD) concept. snmjournals.orgresearchgate.net Neuroendocrine cells exhibit high expression of the enzyme aromatic L-amino acid decarboxylase (AADC), which plays a crucial role in this process. snmjournals.orgnih.gov this compound enters the cells via large neutral amino acid transport systems, which are ubiquitously present but significantly upregulated in neuroendocrine tumor cells to meet the high demand for precursors needed for hormone synthesis. snmjournals.orgnih.gov

Once inside the cell, AADC converts this compound into 18F-fluorodopamine. nih.govsnmmi.org In some neuroendocrine cells, this metabolite is then transported into intracellular storage vesicles by vesicular monoamine transporters, effectively trapping it within the cell. snmjournals.org This trapping mechanism, combined with the initial high transport rate, leads to the significant accumulation of the tracer in these tumors. snmjournals.org

Research on Specific Neuroendocrine Tumor Types

Preclinical and research studies have demonstrated the utility of this compound imaging in various types of NETs.

Insulinoma: Research has explored the use of 18F-DOPA PET for localizing insulinomas, particularly in cases of hyperinsulinemic hypoglycemia. iiarjournals.org Studies have shown that 18F-DOPA can detect these tumors, although its utility can sometimes be limited by physiological uptake in the pancreas. nih.goviiarjournals.orgresearchgate.net Pre-administration of carbidopa (B1219), an AADC inhibitor, has been investigated to reduce this background uptake and improve tumor visualization in research models. iiarjournals.orgmdpi.com

Glomus Tumors: 18F-DOPA PET has been shown to be an effective imaging modality for the detection of glomus tumors, a type of paraganglioma. researchgate.netscielo.br Its high sensitivity makes it a valuable tool in research settings for identifying these often small and difficult-to-localize tumors. elsevier.es

Carcinoid Tumors: In preclinical studies, 18F-DOPA PET has demonstrated excellent sensitivity for detecting carcinoid tumor lesions. nih.govnih.gov Research has shown that the total tumor uptake of 18F-DOPA correlates with biochemical markers of tumor activity, such as urinary 5-hydroxyindoleacetic acid (5-HIAA), reflecting the metabolic activity of these tumors. nih.gov This makes it a useful tool for assessing tumor load and metabolic activity in research models of carcinoid tumors. nih.govelsevier.es

Pheochromocytoma: this compound is considered a first-line imaging agent in research for sporadic pheochromocytomas. medscape.com Studies have shown high sensitivity in detecting both adrenal and extra-adrenal pheochromocytomas. rsna.org Its limited uptake in normal adrenal glands is an advantage in detecting small tumors. elsevier.es

Pancreatic Adenocarcinoma: The application of this compound in pancreatic adenocarcinoma research is more complex. While neuroendocrine tumors of the pancreas show high uptake, the uptake in adenocarcinoma is significantly lower than in the healthy pancreas. nih.gov However, research suggests that combining 18F-DOPA with other imaging agents like 18F-FDG could improve the differentiation of cancerous tissue from the healthy pancreas in preclinical models. nih.gov

Interactive Table: Research Findings on this compound in Neuroendocrine Tumors

| Tumor Type | Key Research Findings | Supporting Evidence |

|---|---|---|

| Insulinoma | Useful for localization, though physiological pancreatic uptake can be a challenge. Carbidopa premedication is being researched to enhance imaging. | nih.goviiarjournals.orgresearchgate.netmdpi.com |

| Glomus Tumors | High sensitivity for detection in research models. | researchgate.netscielo.brelsevier.es |

| Carcinoid Tumors | Excellent sensitivity for lesion detection. Total uptake correlates with biochemical markers of tumor activity. | nih.govnih.govelsevier.es |

| Pheochromocytoma | Considered a primary research imaging tool for sporadic cases with high sensitivity. | elsevier.esmedscape.comrsna.org |

| Pancreatic Adenocarcinoma | Lower uptake in tumors compared to healthy pancreas. Combination with other tracers is being explored in research. | nih.gov |

Research in Brain Tumors (e.g., Gliomas)

This compound has emerged as a powerful tool in neuro-oncology research, particularly in the study of gliomas. ncats.iod-nb.info Its ability to cross the blood-brain barrier and accumulate in tumor cells provides valuable information for understanding glioma biology and evaluating treatment responses in preclinical models. ncats.ionih.gov

Amino Acid Transport in Glioma Cells

The increased uptake of this compound in glioma cells is primarily attributed to the overexpression of amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1). snmmi.orgnih.govnih.gov Gliomas have a high demand for amino acids to support their rapid proliferation and protein synthesis. nih.govresearchgate.net The upregulation of LAT1 facilitates the transport of large neutral amino acids, including this compound, into the tumor cells. nih.govresearchgate.net This increased transport is a key factor that allows for the visualization of gliomas with high contrast against the surrounding normal brain tissue, which has a relatively low uptake of this tracer. frontiersin.org

Delineation of Tumor Boundaries in Research Models

A significant application of this compound in preclinical glioma research is the precise delineation of tumor boundaries. mdpi.com Conventional imaging techniques often rely on the breakdown of the blood-brain barrier, which may not accurately represent the full extent of the tumor, especially in non-enhancing gliomas. d-nb.info Because this compound uptake is dependent on amino acid transport rather than barrier disruption, it can often identify tumor tissue that is not visible on conventional MRI. nih.govnih.gov This capability is crucial for research aimed at developing more accurate surgical and radiotherapeutic strategies. researchgate.net

Differentiation of Tumor Progression versus Treatment Effects in Research Settings

Distinguishing true tumor progression from treatment-related effects, such as pseudoprogression and radiation necrosis, is a major challenge in neuro-oncology research. d-nb.infonih.gov this compound has shown significant promise in this area. mdpi.com Research studies have indicated that amino acid uptake is increased in recurrent tumor tissue but remains low in areas of treatment-related change. snmjournals.orgsnmjournals.org This differential uptake allows for a more accurate assessment of tumor status following therapy in preclinical models. mdpi.comoup.com Studies have reported high sensitivity and specificity for this compound in differentiating tumor recurrence from treatment effects, making it a valuable tool for evaluating the efficacy of new therapeutic agents in research settings. nih.govmdpi.com

Interactive Table: Research Applications of this compound in Gliomas

| Research Application | Mechanism/Finding | Supporting Evidence |

|---|---|---|

| Amino Acid Transport | Increased uptake due to overexpression of L-type amino acid transporter 1 (LAT1) in glioma cells. | snmmi.orgnih.govnih.govresearchgate.netfrontiersin.org |

| Tumor Boundary Delineation | Can identify tumor extent beyond what is visible on conventional MRI due to its uptake mechanism being independent of blood-brain barrier breakdown. | d-nb.infonih.govnih.govmdpi.comresearchgate.net |

| Differentiating Progression vs. Treatment Effects | Increased uptake in recurrent tumors versus low uptake in treatment-related changes like pseudoprogression and radiation necrosis. | d-nb.infonih.govmdpi.comsnmjournals.orgsnmjournals.orgoup.com |

Quantitative Analysis and Kinetic Modeling in Fluorodopa Pet Research

Principles of Tracer Kinetic Modeling

Tracer kinetic models are mathematical frameworks used in PET to describe the time-course of a radiotracer's concentration within different biological compartments. mdpi.com These models are fundamental for quantifying the rates of physiological processes. mdpi.com For 5-Fluorodopa, these models simplify the complex biological system into a series of distinct compartments representing, for example, the plasma, the extravascular tissue space, and the intracellular space where the tracer is metabolized and trapped. biorxiv.orgnih.gov

The core principle involves formulating differential equations that describe the exchange of the tracer between these compartments. mdpi.com By fitting the model to the dynamic PET data—a sequence of images acquired over time—it is possible to estimate the rate constants that govern the tracer's transport, binding, and metabolism. nih.gov Key processes modeled for this compound include its transport across the blood-brain barrier (BBB), its conversion to [18F]-fluorodopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), and its subsequent storage in synaptic vesicles. biorxiv.orgnih.gov The complexity of the model can vary, from simpler approaches to more elaborate multi-compartment models that account for various metabolic pathways. nih.govsnmjournals.org

Methods for Quantifying Fluorodopa Uptake (e.g., Kᵢ, DVR)

Several methods have been developed to quantify the uptake of this compound, each with its own set of assumptions and applications. The most common parameters are the influx rate constant (Kᵢ) and the distribution volume ratio (DVR).

Influx Rate Constant (Kᵢ): This parameter represents the net rate of this compound transport from plasma into the brain and its subsequent trapping, reflecting the combined activity of BBB transport and AADC enzymatic conversion. mpg.defrontiersin.org It is often considered a measure of dopamine (B1211576) synthesis capacity. frontiersin.org In conditions like Parkinson's disease, a significant decrease in Kᵢ is observed in the caudate and putamen. mpg.de

Distribution Volume Ratio (DVR): The DVR is a measure of the relative tracer uptake in a target region compared to a reference region that is presumed to have negligible specific binding. mpg.deresearchgate.net It is often calculated using graphical analysis methods like the Logan plot. biorxiv.org The DVR is a valuable parameter, particularly when assessing conditions with altered dopamine turnover. mpg.de An extension of this is the effective distribution volume ratio (EDVR), which is the ratio of the influx rate to the washout rate of [18F]-fluorodopamine and serves as an index of presynaptic dopaminergic function. turkupetcentre.net A decrease in EDVR can indicate an increase in dopamine turnover. mpg.de

The choice between Kᵢ and DVR depends on the specific research question and the duration of the PET scan. While Kᵢ primarily reflects synthesis and trapping, DVR and EDVR can provide additional information about tracer turnover and storage. mpg.de

Table 1: Comparison of Quantitative Uptake Methods for this compound PET

| Parameter | Description | Primary Measurement | Common Analytical Method | Key Insights |

|---|---|---|---|---|

| Kᵢ (Influx Rate Constant) | Net rate of tracer transport from plasma and irreversible trapping in tissue. | Dopamine synthesis and storage capacity. | Patlak Graphical Analysis. mpg.de | Reduced in Parkinson's disease, reflecting loss of dopaminergic terminals. mpg.de |

| DVR (Distribution Volume Ratio) | Ratio of total tracer distribution volume in a target region to a reference region. | Relative tracer binding and accumulation. | Logan Graphical Analysis. nih.govmpg.de | Sensitive to changes in both tracer uptake and clearance. |

| EDVR (Effective Distribution Volume Ratio) | Ratio of the influx rate (Kᵢ) to the loss rate (kₗₒₛₛ) of the trapped tracer. | An index of effective dopamine turnover. mpg.de | Calculated from Kᵢ and kₗₒₛₛ derived from extended kinetic models. mpg.de | Can detect compensatory increases in dopamine turnover in early Parkinson's disease. mpg.de |

Compartmental Models for Fluorodopa Metabolism

Compartmental models for this compound are designed to mathematically represent its complex metabolic fate. These models can range from relatively simple two-compartment structures to more intricate multi-compartment systems. nih.govmdpi.com

A standard approach is the three-compartment (or two-tissue) model, which describes the movement of this compound from plasma (Cₚ) into a precursor pool in the brain tissue (C₁) and its subsequent conversion and trapping into a metabolite pool (C₂), primarily as [18F]-fluorodopamine. nih.govrichtlijnendatabase.nl More advanced models further divide these compartments to account for additional metabolic steps and the presence of metabolites. biorxiv.orgsnmjournals.org

For instance, a comprehensive model might include separate compartments for:

This compound in plasma.

Free this compound in tissue.

Trapped [18F]-fluorodopamine in vesicles.

The plasma metabolite 3-O-methyl-FDOPA (3-OMFD), which can cross the BBB. biorxiv.orgsnmjournals.org

These models use a series of rate constants (K₁, k₂, k₃, etc.) to define the flux of the tracer between compartments. nih.govmdpi.com For example, K₁ represents the transport from plasma to the brain tissue, k₂ the reverse transport, and k₃ the rate of decarboxylation to [18F]-fluorodopamine. nih.gov While complex models can provide detailed physiological information, they are computationally demanding and require high-quality data, including metabolite-corrected plasma input functions. nih.govfrontiersin.org In some applications, such as in brain tumors, a simpler two-compartment model may sufficiently describe the kinetics. nih.govfrontiersin.org

Graphical Analysis Techniques (e.g., Patlak Plot)

Graphical analysis techniques offer a robust way to analyze dynamic PET data without the need to solve complex non-linear compartmental models directly. These methods transform the data into a linear equation, from which kinetic parameters can be easily derived.

The Patlak plot is a widely used graphical analysis method for tracers that undergo irreversible or slowly reversible trapping. nih.govnih.gov The method plots the ratio of tissue activity to plasma activity against a "normalized time," which is the integral of the plasma activity divided by the instantaneous plasma activity. nih.govnih.gov After an initial equilibration period, this plot becomes linear. The slope of this linear portion represents the net influx rate constant, Kᵢ. nih.govnih.gov

The Patlak method can be applied using either a metabolite-corrected arterial plasma input function or a reference tissue input function. nih.gov The reference tissue approach avoids the need for invasive arterial blood sampling by using the time-activity curve from a region with no specific tracer uptake (like the cerebellum or occipital cortex) as a surrogate input function. nih.govnih.gov While this simplifies the procedure, it can introduce biases, for example, due to the presence of metabolites in the reference region. nih.gov

Correction for Plasma Metabolites (e.g., 3-O-methyl-FDOPA)

A significant challenge in quantifying this compound PET data is its peripheral metabolism. After injection, this compound is metabolized in the body, primarily by catechol-O-methyltransferase (COMT), into 3-O-methyl-6-[18F]fluoro-L-DOPA (3-OMFD). biorxiv.org This metabolite can cross the blood-brain barrier, contributing to the total radioactivity measured by the PET scanner and complicating the kinetic analysis. frontiersin.org

To obtain accurate quantitative results, the contribution of 3-OMFD to the brain's radioactivity signal must be accounted for. frontiersin.org This is typically achieved by obtaining serial arterial blood samples during the scan and using high-performance liquid chromatography (HPLC) to separate the parent tracer (this compound) from its radiolabeled metabolites. biorxiv.org The resulting "metabolite-corrected plasma input function" provides a true measure of the amount of unmetabolized this compound available for uptake into the brain. frontiersin.org

Failure to correct for plasma metabolites can lead to an underestimation of the true influx constant (Kᵢ). nih.gov Some modeling strategies attempt to circumvent the need for full metabolite correction by incorporating the kinetics of 3-OMFD directly into the compartmental model or by using reference region methods that implicitly account for some metabolite effects. Pre-treatment with a COMT inhibitor, like entacapone, can reduce the peripheral formation of 3-OMFD, thereby increasing the signal-to-noise ratio of the this compound signal in the brain. biorxiv.org

Reference Region Selection in Data Analysis (e.g., Cerebellum)

In many this compound PET analysis methods, particularly graphical and ratio-based approaches, a reference region is used to estimate the non-specific binding and clearance of the tracer. An ideal reference region should be devoid of specific tracer uptake and trapping; in the case of this compound, this means it should have negligible AADC activity and dopaminergic innervation. mpg.deresearchgate.net

The cerebellum is the most commonly used reference region in this compound PET studies. mpg.deresearchgate.net Its use is justified by the low density of dopamine receptors and transporters, and a lack of significant AADC expression, making its signal primarily representative of non-specific tracer uptake and free tracer in tissue. mpg.deresearchgate.net However, the use of the cerebellum is not without potential issues. The region is not entirely devoid of dopaminergic innervation, and its use as a reference could potentially be affected by the disease process being studied. researchgate.net

The occipital cortex is another brain region sometimes employed as a reference. Studies have shown that the occipital lobe generally has very low this compound uptake relative to the cerebellum. The choice of reference region is critical as it can significantly influence the quantitative results. mdpi.com For instance, using a reference region that is itself affected by the disease can mask or artificially create differences between study groups. mdpi.comnih.gov Therefore, careful selection and validation of the reference region are paramount for the accuracy and reliability of this compound PET quantification. mdpi.com

Table 2: Common Reference Regions in this compound PET Analysis

| Reference Region | Rationale for Use | Potential Issues and Disadvantages |

|---|---|---|

| Cerebellum | Low density of dopamine transporters and AADC enzyme activity. mpg.deresearchgate.net Widely accepted and used, providing consistency across studies. | Not completely devoid of dopaminergic innervation. researchgate.net Susceptible to partial volume effects due to its anatomical location. mdpi.com Its metabolism might be altered in some neurodegenerative diseases. nih.gov |

| Occipital Cortex | Also demonstrates very low specific uptake of this compound. Can be used as an alternative or for comparison with the cerebellum. | Like the cerebellum, it may not be entirely free of dopaminergic terminals. researchgate.net The signal can be low, potentially increasing noise in the analysis. |

| Subcortical White Matter | Reported to be less sensitive to age-related atrophy. nih.gov Can be advantageous in studies of diseases associated with significant brain atrophy. | Signal can be affected by spill-in from adjacent gray matter structures. researchgate.net Lower overall signal compared to gray matter regions. |

Methodological Considerations in Fluorodopa Pet Research

Image Acquisition Protocols for Research Studies

The acquisition of high-quality images is the foundational step in 5-Fluorodopa PET research. Protocols are designed to optimize the signal-to-noise ratio and accurately capture the physiological processes being investigated. Both dynamic and static imaging protocols are employed, each with specific applications.

Dynamic acquisition involves collecting data continuously over a period, typically 90 to 120 minutes, immediately following the injection of the this compound tracer. scielo.br This method allows for the measurement of the rate of this compound influx and conversion, providing detailed kinetic information. snmjournals.org For instance, one common dynamic acquisition protocol involves 32 frames of increasing duration over a 95-minute scan. ucl.ac.uk

Static acquisitions, on the other hand, involve a single snapshot in time, usually captured when the tracer uptake in the region of interest, such as the striatum, is at its peak. nuclmed.grnih.gov This is often around 90 minutes post-injection. nuclmed.grnih.gov While less comprehensive than dynamic scanning, static protocols are often sufficient for many clinical and research applications and can improve patient comfort and reduce the likelihood of motion artifacts. snmjournals.orgnih.gov For example, a static acquisition might be performed for 20 minutes, starting 90 minutes after tracer administration. nih.govsnmjournals.org

To enhance the quality of the images and the biological signal, patients are often pre-treated with carbidopa (B1219), which inhibits the peripheral decarboxylation of this compound, thereby increasing its bioavailability in the brain. nih.govsnmmi.orgrichtlijnendatabase.nl Some protocols also include entacapone, a COMT inhibitor, to further reduce peripheral metabolism. ucl.ac.ukrichtlijnendatabase.nl

Below is a table summarizing common image acquisition parameters in this compound PET research studies.

| Parameter | Typical Protocol | Rationale |

| Patient Preparation | Fasting for 4-6 hours; low-protein diet the evening before. snmjournals.orgmdpi.com | To minimize competition from dietary amino acids for transport into the brain. snmjournals.org |

| Pre-medication | Oral administration of carbidopa (e.g., 150-200 mg) approximately 1 hour before tracer injection. nih.govnih.govsnmmi.org | To inhibit peripheral dopa decarboxylase, increasing brain uptake of this compound. snmmi.orgrichtlijnendatabase.nl |

| Tracer Injection | Intravenous bolus injection. | Standard route for systemic distribution of the radiotracer. |

| Acquisition Mode | Dynamic or Static. scielo.br | Dynamic for kinetic modeling; static for simpler, often clinical, assessments. snmjournals.org |

| Dynamic Acquisition Duration | 90-120 minutes post-injection. scielo.br | To capture the full kinetic profile of the tracer. |

| Static Acquisition Timing | Commencing ~90 minutes post-injection. nuclmed.grnih.gov | To coincide with peak tracer uptake in the striatum. nuclmed.gr |

| Scanner | PET/CT or PET/MR. ucl.ac.uksnmjournals.org | To provide anatomical co-registration for the functional PET data. wikipedia.org |

Image Reconstruction and Pre-processing Techniques

Once the raw PET data is acquired, it must be reconstructed into a three-dimensional image and then pre-processed to prepare it for quantitative analysis. The choice of reconstruction algorithm can significantly impact image quality. Iterative reconstruction methods, such as the Ordered Subsets Expectation Maximization (OSEM) algorithm, are now standard practice. nih.govplos.org These statistical, likelihood-based approaches are preferred over older methods. wikipedia.org The reconstruction process must also include corrections for physical factors that can degrade image quality, such as attenuation, scatter, and random coincidences. plos.org

Following reconstruction, a series of pre-processing steps are applied. A crucial step is co-registration of the PET images with anatomical images, typically T1-weighted magnetic resonance imaging (MRI) scans. snmjournals.orgfrontiersin.org This fusion of functional and structural data allows for more precise anatomical localization of the PET signal. nih.gov

Spatial normalization is another key pre-processing step, where individual brain images are transformed into a standardized stereotactic space, such as the Montreal Neurological Institute (MNI) space. nih.govnih.govnih.gov This allows for the comparison of findings across different subjects and studies. nih.gov Software packages like Statistical Parametric Mapping (SPM) are commonly used for these pre-processing steps. nih.govnih.gov

Quantitative Image Analysis Frameworks and Tools

Quantitative analysis of this compound PET images is essential for extracting objective and reproducible measures of dopaminergic function. The two primary frameworks for this analysis are Region of Interest (ROI) analysis and voxel-based analysis. oup.com

Region of Interest (ROI) Analysis

ROI analysis involves defining specific anatomical regions on the brain images and extracting the mean tracer uptake values from within those regions. nih.govoup.com In this compound PET studies, ROIs are typically drawn on the caudate nucleus and putamen, which are key structures of the striatum. snmjournals.orgnih.gov A reference region, often the occipital cortex or cerebellum where specific this compound uptake is negligible, is also delineated. nih.govnih.govturkupetcentre.net